molecular formula C8H7BrClNO B14802680 3-Bromo-2-chloro-5-cyclopropoxypyridine

3-Bromo-2-chloro-5-cyclopropoxypyridine

Cat. No.: B14802680
M. Wt: 248.50 g/mol
InChI Key: YLVGWNSNUGTAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-5-cyclopropoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and a cyclopropoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-cyclopropoxypyridine typically involves halogenation and cyclopropoxylation reactions. One common method is the halogenation of 2-chloropyridine, followed by the introduction of a bromine atom at the 3-position. The cyclopropoxy group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-cyclopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-cyclopropoxypyridine involves its interaction with various molecular targets. The presence of halogen atoms and the cyclopropoxy group allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: Similar structure but lacks the cyclopropoxy group.

    3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of a cyclopropoxy group.

    3-Bromo-2-chloro-6-methylpyridine: Has a methyl group at the 6-position.

Uniqueness

3-Bromo-2-chloro-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

3-bromo-2-chloro-5-cyclopropyloxypyridine

InChI

InChI=1S/C8H7BrClNO/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2H2

InChI Key

YLVGWNSNUGTAPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.